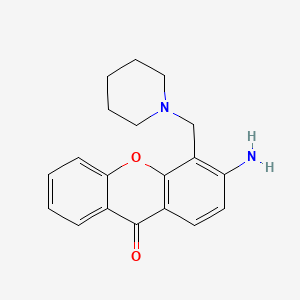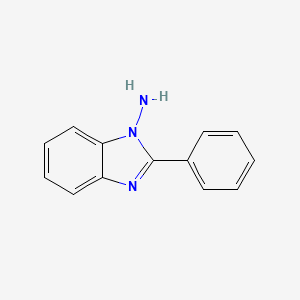![molecular formula C12H18O3 B14652680 Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate CAS No. 51352-23-9](/img/structure/B14652680.png)
Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate is an organic compound with a complex structure that includes a cyclohexene ring substituted with an oxo group, an isopropyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate typically involves the reaction of cyclohexanone derivatives with acetic acid or its derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The oxo group and acetate ester can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the cyclohexene ring.
Methyl butyrate: Another ester with a different alkyl chain and no cyclohexene ring.
Cyclohexanone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate is unique due to its combination of a cyclohexene ring, an oxo group, and an acetate ester. This structure provides distinct chemical properties and reactivity compared to simpler esters and cyclohexanone derivatives.
Properties
CAS No. |
51352-23-9 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 2-(3-oxo-5-propan-2-ylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H18O3/c1-8(2)10-4-9(5-11(13)7-10)6-12(14)15-3/h5,8,10H,4,6-7H2,1-3H3 |
InChI Key |
UNJOSJHWVVRSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=CC(=O)C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



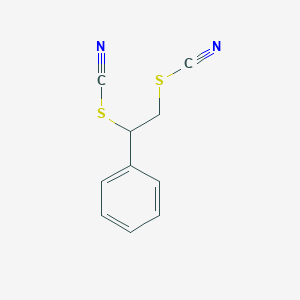
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
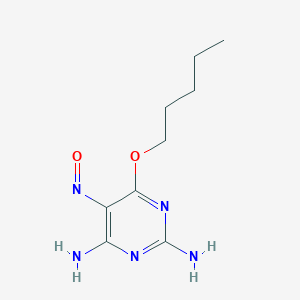
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
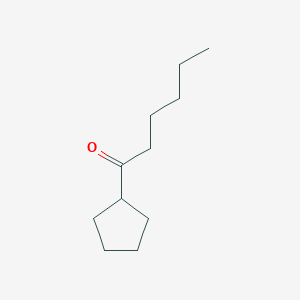

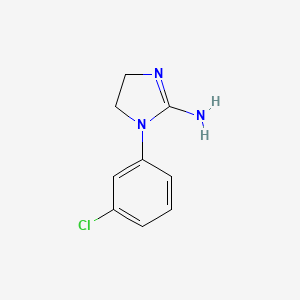
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
